molecular formula C12H13NO2 B3008593 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol CAS No. 401632-47-1

2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol

Cat. No. B3008593
CAS RN: 401632-47-1
M. Wt: 203.241
InChI Key: CTRGNEVRQGHWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The oxazole ring is substituted with a methyl group at the 3rd position and a phenyl group at the 5th position . The 2nd position of the oxazole ring is linked to an ethanol group .


Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol” consists of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . This ring is substituted with a methyl group at the 3rd position and a phenyl group at the 5th position . The 2nd position of the oxazole ring is linked to an ethanol group .

Scientific Research Applications

Antimicrobial Properties

Oxazole derivatives, including our compound of interest, exhibit antimicrobial potential. Researchers have synthesized various oxazole derivatives and screened them for their effectiveness against bacteria and fungi. For instance, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined their antibacterial potential against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .

COX-2 Inhibition

Oxaprozin, a COX-2 inhibitor, contains an oxazole ring. Our compound’s COX-2 inhibitory potential could be relevant for pain management and inflammation.

Future Directions

The future directions for research on “2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol” could include exploring its potential biological activities, given that oxazole derivatives have been found to exhibit a wide range of biological activities . Additionally, developing eco-friendly synthetic strategies for oxazole derivatives could be another area of focus .

properties

IUPAC Name

2-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-11(7-8-14)12(15-13-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRGNEVRQGHWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.